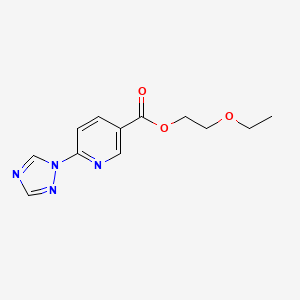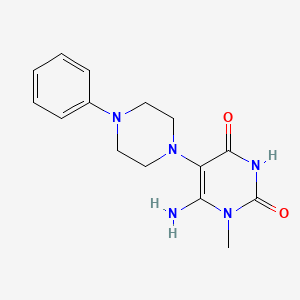
6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as MPDP, is a pyrimidine derivative that has gained attention in scientific research due to its potential therapeutic effects. This compound has been studied for its ability to modulate various physiological and biochemical processes in the body. In
Applications De Recherche Scientifique
Metabolic and Therapeutic Effects in Patients with Leukemia and Gout
Allopurinol, known chemically as 4-hydroxypyrazolo pyrimidine, effectively reduces serum and urine uric acid concentrations through the inhibition of xanthine oxidase. Its use in patients with acute leukemia demonstrated an inhibitory effect on the catabolism of 6-mercaptopurine (6-MP), suggesting potential therapeutic advantages. A notable case involved a patient who, refractory to 6-MP alone, achieved complete remission with a combination of allopurinol and 6-MP, indicating the necessity for further trials to ascertain this combination's therapeutic efficacy. In the context of gout, allopurinol significantly lowered uric acid levels in serum and urine, leading to the dissolution of tophi and mitigating the risk of acute renal failure secondary to urolithiasis. It was well-tolerated by patients, exhibiting no significant renal or hepatic toxicity, though isolated cases of mild reticulocytosis and leukopenia were observed, their direct correlation to allopurinol remains unproven (Vogler et al., 1966).
Metabolic Studies and Inhibition of Xanthine Oxidase
Allopurinol undergoes metabolic transformation across various species into alloxanthine, its major metabolite, showcasing its dual role as both a substrate and inhibitor of xanthine oxidase. This conversion process does not involve binding to human plasma proteins, and both allopurinol and alloxanthine distribute evenly within the total body water in mice. Notably, in humans, allopurinol is rapidly cleared, whereas alloxanthine exhibits a slower clearance rate, responsive to probenecid. The accumulation of alloxanthine during prolonged allopurinol therapy may significantly contribute to its therapeutic effects, particularly in managing hyperuricemias. This dual pharmacokinetic behavior underscores the complexity of allopurinol's metabolic and therapeutic action mechanisms (Elion, Kovensky, & Hitchings, 1966).
Propriétés
IUPAC Name |
6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-18-13(16)12(14(21)17-15(18)22)20-9-7-19(8-10-20)11-5-3-2-4-6-11/h2-6H,7-10,16H2,1H3,(H,17,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVHCLROFSBOHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)N2CCN(CC2)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

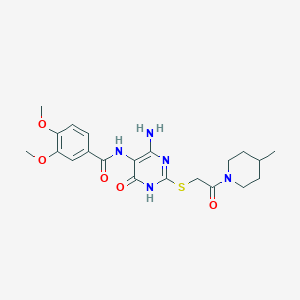
![(5R,8S,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-Hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B2384006.png)
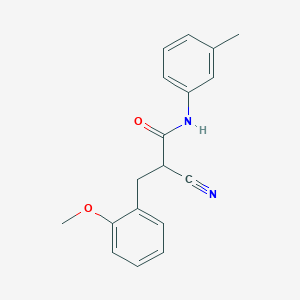
![Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2384011.png)
![cis-tert-Butyl 5-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B2384012.png)
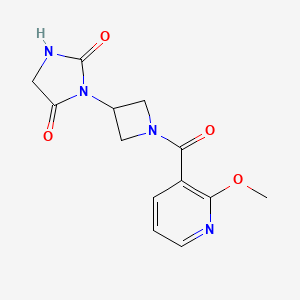
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2384014.png)
![2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2384015.png)
![2-(4-chlorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B2384017.png)
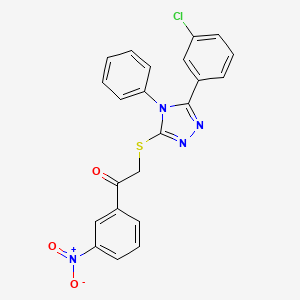
![ethyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2384021.png)

![4-[(5-Chloro-2-hydroxyphenyl)iminomethyl]-2-(4-chloro-3-methoxyphenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B2384026.png)
